molecular formula C14H18BF3O3 B13618872 [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B13618872
M. Wt: 302.10 g/mol
InChI Key: OFOUXZBSTPJZII-UHFFFAOYSA-N
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Description

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol typically involves the reaction of a suitable phenylboronic acid derivative with a trifluoromethylated phenol. The reaction is often carried out under anhydrous conditions using a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boronate ester group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving boron-containing substrates. It is also employed in the development of boron-based drugs and imaging agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where boron neutron capture therapy (BNCT) is applicable.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine]
  • [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline]
  • [4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]

Uniqueness

Compared to similar compounds, [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C14H18BF3O3

Molecular Weight

302.10 g/mol

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-9(8-19)5-10(7-11)14(16,17)18/h5-7,19H,8H2,1-4H3

InChI Key

OFOUXZBSTPJZII-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)CO

Origin of Product

United States

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